(3-Carboxy-1-oxopropyl)ferrocene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Carboxy-1-oxopropyl)ferrocene typically involves the acylation of ferrocene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Ferrocene Acylation: Ferrocene is reacted with succinic anhydride in the presence of aluminum chloride to yield this compound.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Carboxy-1-oxopropyl)ferrocene undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to the corresponding ferrocenium ion.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or ceric ammonium nitrate in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an aprotic solvent.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide.
Major Products
Oxidation: Ferrocenium ion derivatives.
Reduction: 3-Ferrocenylpropanol.
Substitution: Various esters and amides of this compound.
Scientific Research Applications
(3-Carboxy-1-oxopropyl)ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of coordination complexes and organometallic compounds.
Biology: Investigated for its potential as a redox-active probe in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo redox reactions.
Industry: Utilized in the development of advanced materials, such as redox-active polymers and catalysts
Mechanism of Action
The mechanism of action of (3-Carboxy-1-oxopropyl)ferrocene is primarily based on its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, making it useful in electron transfer processes. The carboxylic acid group can interact with various biological targets, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ferrocene: The parent compound, lacking the carboxylic acid group.
Ferrocenecarboxylic Acid: Contains a carboxylic acid group directly attached to the ferrocene moiety.
Ferrocenylmethanol: Contains a hydroxyl group attached to the ferrocene moiety through a methylene bridge.
Uniqueness
(3-Carboxy-1-oxopropyl)ferrocene is unique due to the presence of a propyl chain linking the ferrocene moiety to the carboxylic acid group. This structure provides additional flexibility and reactivity compared to other ferrocene derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H24FeO3 |
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Molecular Weight |
296.18 g/mol |
IUPAC Name |
cyclopentane;4-cyclopentyl-4-oxobutanoic acid;iron |
InChI |
InChI=1S/C9H14O3.C5H10.Fe/c10-8(5-6-9(11)12)7-3-1-2-4-7;1-2-4-5-3-1;/h7H,1-6H2,(H,11,12);1-5H2; |
InChI Key |
CWCTUUZCOGWQQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC1.C1CCC(C1)C(=O)CCC(=O)O.[Fe] |
Origin of Product |
United States |
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